9H-Carbazole-3,6-diamine
Overview
Description
9H-Carbazole-3,6-diamine is a derivative of carbazole, a heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of two amine groups at the 3 and 6 positions of the carbazole nucleus. Carbazole and its derivatives are of significant interest due to their utility in various fields such as material science, medicinal chemistry, and supramolecular chemistry .
Synthesis Analysis
The synthesis of 9H-carbazole derivatives has been explored through various methods. An efficient protocol for the preparation of 9H-carbazoles, including 9H-carbazole-3,6-diamine, involves photostimulated SRN1 substitution reactions. This method allows for the intramolecular C–N bond formation of 2′-halo[1,1′-biphenyl]-2-amines under mild and "transition-metal-free" conditions, with yields up to 96% . Another approach for synthesizing 9H-carbazole-3,6-dicarbonitrile, which can be a precursor to the diamine, uses a catalytic high-yielding procedure followed by hydrolysis to yield 9H-carbazole-3,6-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of 9H-carbazole-3,6-diamine is based on the carbazole skeleton, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. The diamine functionality introduces additional reactivity and potential for further chemical modifications, making it a versatile building block for the synthesis of polymers and other complex molecules .
Chemical Reactions Analysis
Carbazole derivatives, including 9H-carbazole-3,6-diamine, can undergo various chemical reactions due to the presence of reactive amine groups. These diamines have been used to synthesize novel soluble aromatic polyimides through poly-condensation reactions with dianhydrides such as Pyromelitic dianhydride (PMDA) and 2,2′,3,3′-biphenyl tetracarboxylic dianhydride (BPDA) . The reactivity of the amine groups also allows for the formation of copolyimides when reacted with other diamines and dianhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-carbazole-3,6-diamine derivatives are influenced by the substituents attached to the carbazole core. For instance, the introduction of electron-withdrawing groups can lead to significant shifts in the absorption and emission spectra of these compounds . The electrochemical properties are also affected by the nature of the substituents, with 3,6-substituted carbazoles showing reversible oxidation and potential affected by the substituents . The solubility and thermal stability of polymers derived from these diamines are excellent, with some polymers showing high thermal stability with a temperature of 5% weight loss under nitrogen atmosphere over 400 °C .
Scientific Research Applications
Polymeric Materials and Memory Devices
9H-Carbazole-3,6-diamine derivatives have been synthesized and utilized in the creation of novel polyimides, exhibiting excellent organosolubility and high thermal stability. These polymers are notable for their use in memory devices, displaying capabilities such as flash-type memory and write-once-read-many-times (WORM) memory functionalities. The polymers were characterized by their resistance switching devices, making them potential candidates for data storage technology (Zhao et al., 2016a), (Zhao et al., 2016b).
Photophysical Applications
The compound has been explored for its photophysical properties. Studies reveal that 9H-Carbazole-3,6-diamine derivatives bearing electron-withdrawing groups showed significant shifts in absorption and emission maxima. These materials have been leveraged to create organic light-emitting diodes (OLEDs) with various emission properties, highlighting their potential in photonics and display technology (Kremser et al., 2008).
Medicinal Chemistry and Natural Products
9H-Carbazole derivatives have been noted for their wide range of biological activities, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. These compounds have been the subject of extensive research due to their potential in medicinal chemistry and drug development, with various structure-activity relationships and mechanisms of action being explored (Tsutsumi et al., 2016).
Electronic and Electrochromic Materials
9H-Carbazole-3,6-diamine-based polymers have been synthesized for applications in electrochromic materials, displaying high coloration efficiency and stability. These properties indicate the potential of these materials in applications such as smart windows and displays (Zhang et al., 2019).
Antimicrobial Activities
Carbazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various microbial strains, indicating their potential in addressing the need for new and effective antimicrobial agents (Salih et al., 2016).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Carbazole-based compounds, including 9H-Carbazole-3,6-diamine, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on improving the synthesis methods and exploring more applications of these compounds .
properties
IUPAC Name |
9H-carbazole-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZUWQOJQGCZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235336 | |
Record name | 9H-Carbazole-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-3,6-diamine | |
CAS RN |
86-71-5 | |
Record name | 3,6-Diaminocarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazole-3,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Diaminocarbazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Carbazole-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-carbazole-3,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9H-CARBAZOLE-3,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9L7T736V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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